

Comprehensive Spectroscopic Characterization of 4-Amino-4-methylpentan-2-ol

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Compound of Interest

Compound Name: 4-Amino-4-methylpentan-2-ol

CAS No.: 4404-98-2

Cat. No.: B1295098

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Executive Summary

4-Amino-4-methylpentan-2-ol (

) is a bifunctional amino-alcohol derived from the reductive amination of diacetone alcohol or mesityl oxide derivatives.[1] It serves as a critical chiral synthon in the synthesis of hindered amine light stabilizers (HALS), epoxy curing agents, and pharmaceutical buffers.

This technical guide synthesizes the spectroscopic signature of the molecule, focusing on the diastereotopic effects induced by its chiral center at C2 and the fragmentation logic required for mass spectrometric validation.

Part 1: Molecular Architecture & Synthesis

Context[1]

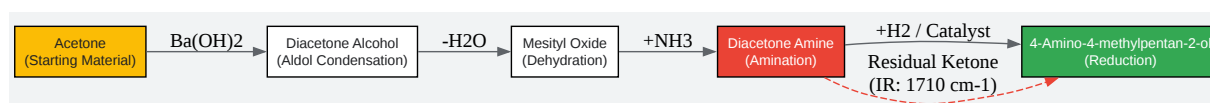
Understanding the synthesis pathway is a prerequisite for interpreting impurity peaks in spectroscopic data.[1][2] The compound is typically isolated as a racemate, though the C2 position is a stereocenter.[1]

Structural Specifications

- IUPAC Name: **4-Amino-4-methylpentan-2-ol**[1]
- CAS Registry Number: 4404-98-2[1][3]
- Molecular Weight: 117.19 g/mol [1]
- Chirality: One stereocenter at C2.[1] The C4 position is achiral (gem-dimethyl).[1]
- Key Feature: The chirality at C2 renders the gem-dimethyl groups at C4 and the methylene protons at C3 diastereotopic, creating complex splitting patterns in NMR.[1]

Synthesis & Impurity Workflow

The following diagram outlines the standard industrial route and potential impurities (e.g., residual Diacetone Amine) that must be monitored.



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Figure 1: Synthesis pathway highlighting the origin of the ketone impurity (Diacetone Amine) often found in technical grade samples.[1]

Part 2: Infrared Spectroscopy (IR) Analysis

IR spectroscopy is the primary tool for rapid purity assessment, specifically for confirming the reduction of the ketone carbonyl group found in the precursor.

Functional Group Assignments

The spectrum is characterized by strong hydrogen bonding broadening in the high-frequency region.[1]

Frequency ()	Intensity	Assignment	Structural Note
3300 – 3450	Strong, Broad	and	Overlapping stretches. [1] The amine typically appears as two weak spikes on the broad OH shoulder.[1]
2960 – 2870	Medium		Alkyl stretching (methyl and methylene).
1580 – 1610	Medium		N-H bending (Scissoring). Diagnostic for primary amines.
1360 & 1380	Medium		Gem-dimethyl doublet (isopropyl-like split).[1] Characteristic of the group.
1050 – 1150	Strong		Secondary alcohol stretch.
No Peak	N/A		Absence of peak at ~1710 confirms complete reduction of Diacetone Amine.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive structural proof.[1] The chirality at C2 breaks the symmetry of the molecule, making the two methyl groups at C4 magnetically non-equivalent (anisochronous).

NMR Data (400 MHz,)

Note: Chemical shifts (

) are referenced to TMS (0.0 ppm).

Shift (ppm)	Mult.	Integ.	Assignment	Coupling (Hz)	Interpretation
1.12	d	3H		6.2 Hz	Methyl group attached to the chiral center.[1]
1.18	s	3H		-	Diastereotopic methyl A.
1.24	s	3H		-	Diastereotopic methyl B.
1.45	dd	1H		14.0, 3.5 Hz	Methylene proton A. Part of ABX system.[1]
1.58	dd	1H		14.0, 8.5 Hz	Methylene proton B. Strong geminal coupling.[1]
2.8 – 3.2	br s	3H		-	Exchangeable protons.[1] Shift varies with concentration /solvent.[1]

3.95	m	1H	-	Methine proton.[1] Multiplet due to coupling with and
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NMR Data (100 MHz,)

DEPT-135 analysis confirms the presence of one methylene (

) and one methine (

) carbon.

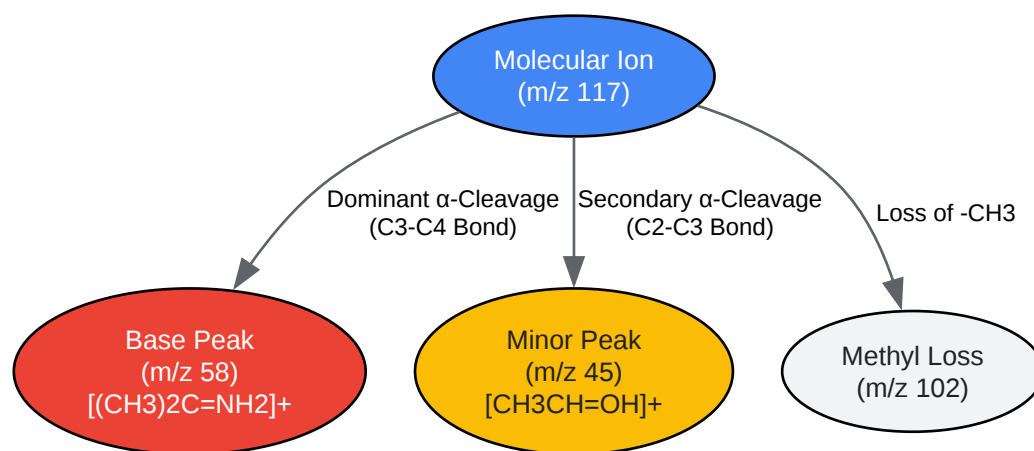
- 66.5 ppm (): C2 – Carbinol carbon (deshielded by Oxygen).[1]
- 51.2 ppm (): C4 – Quaternary carbon bonded to Nitrogen.[1]
- 50.1 ppm (): C3 – Methylene bridge.[1]
- 31.5 ppm (): C4-Methyls (may appear as two close peaks ~31.2 and 31.8 due to diastereotopy).[1]
- 24.8 ppm (): C2-Methyl.[1]

Part 4: Mass Spectrometry (MS) & Fragmentation[1]

The fragmentation pattern is dictated by Alpha-Cleavage.[1] Since the molecule contains both an amine and an alcohol, competition occurs between cleavage adjacent to the Nitrogen and the Oxygen.[1] Nitrogen stabilizes the carbocation better than Oxygen, making the amine-derived fragment the Base Peak.[1]

Fragmentation Pathway Logic

- Molecular Ion (m/z 117): m/z 117 (Weak, typical for aliphatic amines/alcohols).
- Base Peak (m/z 58): m/z 58.
 - Mechanism:[1][4]
-cleavage at C3-C4 bond.[1]
 - Fragment:
.
- Secondary Peak: m/z 45.[1]
 - Mechanism:[1][4]
-cleavage at C2-C3 bond.[1]
 - Fragment:
.
- Loss of Methyl: m/z 102 (m/z 102).[1]



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Figure 2: Competitive fragmentation pathways.[1] The stability of the iminium ion (m/z 58) makes it the dominant species.

Part 5: Experimental Protocols (Self-Validating)

To ensure reproducible data, the following sample preparation protocols must be strictly followed.

Protocol A: NMR Sample Preparation (Trace Water Control)

Context: Amino-alcohols are hygroscopic.[1] Water peaks can obscure the C2-H multiplet or merge with NH2/OH signals.[1]

- Drying: Dry the neat sample over activated 3Å molecular sieves for 4 hours prior to sampling.

- Solvent: Use

stored over silver foil (to prevent acidity) or anhydrous

[1]

- Note: In

, the OH and NH protons will appear as distinct sharp peaks (doublet for OH, singlet for NH₂) rather than a broad singlet, allowing for integration validation.

- Concentration: Dissolve 10 mg of sample in 0.6 mL of solvent.
- Acquisition: Set relaxation delay () to 5 seconds to ensure accurate integration of the quaternary methyls.

Protocol B: GC-MS Derivatization (Optional but Recommended)

Context: The free amine and alcohol groups can cause tailing on non-polar GC columns.[1]

- Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]
- Procedure: Mix 10 L sample + 50 L MSTFA + 500 L Dichloromethane.
- Incubation: 60°C for 30 minutes.
- Result: The di-TMS derivative () will elute as a sharp, symmetrical peak, improving quantitative accuracy.[1]

References

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